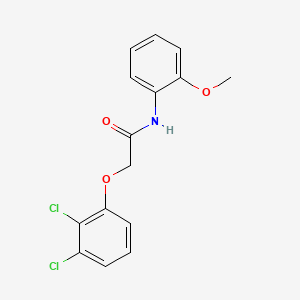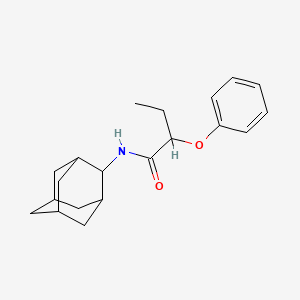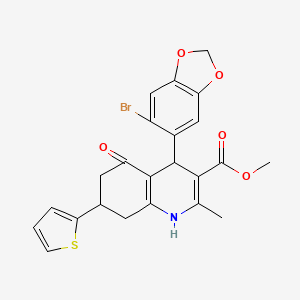
2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide
説明
2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide, also known as N-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)propanamide, is a chemical compound that is used in scientific research applications. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide leads to the accumulation of acetylated histones, which results in the activation of gene expression. This activation of gene expression has been shown to have therapeutic potential in various diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide have been studied extensively in various cell lines and animal models. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by promoting the survival of neurons and reducing neuroinflammation.
実験室実験の利点と制限
One advantage of using 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide in lab experiments is its specificity for HDACs. It has been shown to selectively inhibit HDACs without affecting other enzymes or proteins. This specificity makes it a valuable tool for studying the role of HDACs in disease progression. However, one limitation of using 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide. One direction is the optimization of its pharmacological properties for clinical use. This includes improving its bioavailability, stability, and selectivity for specific HDAC isoforms. Another direction is the identification of novel targets for 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide. This includes the exploration of its potential therapeutic applications in other diseases such as metabolic disorders and cardiovascular diseases. Finally, the development of new analogs and derivatives of 2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide could lead to the discovery of more potent and selective HDAC inhibitors.
科学的研究の応用
2-(4-nitrophenyl)-2-(4-nitrophenyl)-N-(3-pyridinylmethyl)propanamide(3-pyridinylmethyl)propanamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It acts as a small molecule inhibitor that targets specific enzymes and proteins involved in disease progression. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in cancer and neurodegenerative disorders.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-11(13-4-6-14(7-5-13)18(20)21)15(19)17-10-12-3-2-8-16-9-12/h2-9,11H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCUAQZUJMVWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074058.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4074060.png)
![1-[2-(2-sec-butylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074063.png)
![N-(3-methoxyphenyl)-5-nitro-2-({[2-(3-pyridinyl)-1-piperidinyl]acetyl}amino)benzamide](/img/structure/B4074070.png)
![1-[3-(4-iodophenoxy)propyl]azepane oxalate](/img/structure/B4074083.png)

![1-[4-(2,6-dimethylphenoxy)butyl]azepane oxalate](/img/structure/B4074091.png)
![N-(2-fluorophenyl)-2-[(4-morpholinylacetyl)amino]-5-nitrobenzamide](/img/structure/B4074100.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate](/img/structure/B4074114.png)


![1-[2-(3-bromophenoxy)ethyl]piperazine oxalate](/img/structure/B4074127.png)
![1-[2-(3-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074135.png)